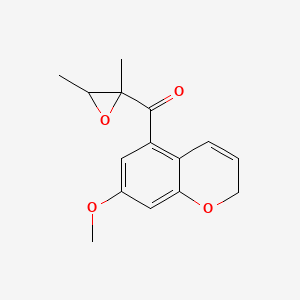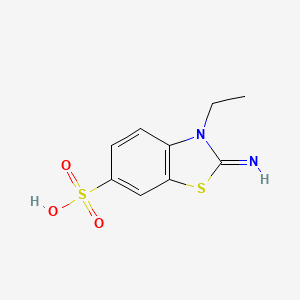
4-Benzylidene-4H-3,1-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The benzothiazine core is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylidene-4H-3,1-benzothiazine can be synthesized through various methods. One common approach involves the cyclization of 2-formylaminodiphenylacetylenes. These acetylenes are obtained by the Sonogashira coupling of (2-iodoaryl)formamides with phenylacetylene. The resulting 2-formylaminodiphenylacetylenes are then thionated with phosphorus pentasulfide (P4S10) in boiling tetrahydrofuran (THF) to give 2-thioformylaminodiphenylacetylenes. These acetylenes are subsequently cyclized by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at ambient temperature to yield 4-benzylidene-4H-3,1-benzothiazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-4H-3,1-benzothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 or H2O2 in aqueous or organic solvents.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or THF.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 4-oxo-4H-3,1-benzothiazine derivatives.
Reduction: Reduced benzothiazine derivatives.
Substitution: Substituted benzothiazine derivatives with diverse functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-benzylidene-4H-3,1-benzothiazine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to its biological activities . For example, its enzyme inhibitory properties are attributed to its ability to interact with the active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are structurally similar to 4-benzylidene-4H-3,1-benzothiazine and share similar biological activities.
4H-3,1-Benzoxazin-4-ones: These compounds have an oxygen atom in place of the sulfur atom in benzothiazines and exhibit similar enzyme inhibitory properties.
2-Amino-4H-3,1-benzothiazin-4-ones: These derivatives are known for their potent enzyme inhibitory activities and have been extensively studied in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylidene group allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
647025-75-0 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-benzylidene-3,1-benzothiazine |
InChI |
InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H |
InChI Key |
LNVURSUADMHHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)


![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)

